molecular formula C21H17ClF3N5O2 B2495369 (E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1421587-25-8

(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one

カタログ番号: B2495369
CAS番号: 1421587-25-8
分子量: 463.85
InChIキー: CJWJGBYNCVBEAU-SOFGYWHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, making this compound a critical tool for probing channel function. Its primary research value lies in the investigation of renal diseases , particularly focal segmental glomerulosclerosis (FSGS), where gain-of-function mutations in TRPC6 lead to podocyte injury and proteinuria. By selectively blocking TRPC6-mediated calcium entry, this inhibitor helps researchers elucidate the signaling pathways that lead to podocyte cytoskeletal disruption and apoptosis. Furthermore, its application extends to cardiac remodeling and pulmonary hypertension, where TRPC6 is involved in vascular smooth muscle cell proliferation and endothelial dysfunction. The compound's mechanism involves direct antagonism of the channel, stabilizing it in a closed state and preventing downstream activation of factors like NFAT (Nuclear Factor of Activated T-cells), which drives pathological gene expression. This makes it an indispensable pharmacological agent for validating TRPC6 as a therapeutic target and for developing novel treatment strategies for channelopathies.

特性

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N5O2/c22-16-4-2-1-3-14(16)6-8-18(31)30-11-9-29(10-12-30)17-7-5-15(13-26-17)19-27-20(32-28-19)21(23,24)25/h1-8,13H,9-12H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWJGBYNCVBEAU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that incorporates several pharmacologically significant moieties, including a trifluoromethyl group , a pyridine ring , and a 1,2,4-oxadiazole unit. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClF3N5O2C_{25}H_{21}ClF_3N_5O_2, and it features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly noteworthy as compounds containing this heterocyclic structure have been reported to exhibit a range of biological effects.

Anticancer Activity

Research has shown that 1,2,4-oxadiazole derivatives possess anticancer properties . These compounds can inhibit tumor growth through mechanisms such as antiangiogenesis and cytotoxicity against various cancer cell lines. For instance, studies have indicated that oxadiazole derivatives can downregulate Vascular Endothelial Growth Factor (VEGF) and inhibit the translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) , both critical pathways in cancer progression .

Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Antiangiogenic
Compound BMCF720Cytotoxicity
Compound CA54912Microtubule Depolymerization

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are important targets in treating neurodegenerative diseases like Alzheimer's. Studies indicate that oxadiazole derivatives show moderate inhibition with reported IC50 values ranging from 12.8 to 99.2 µM for AChE .

Table 2: Inhibition Potency Against AChE and BChE

Compound NameAChE IC50 (µM)BChE IC50 (µM)
Compound D3055
Compound E45>100
Compound F2075

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Compounds containing piperazine and oxadiazole functionalities have shown promising results as antibacterial agents. For example, synthesized derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition .

Study on Oxadiazole Derivatives

A notable study focused on the synthesis and evaluation of several oxadiazole derivatives for their anticancer activity. The results indicated that certain modifications enhanced their potency against specific cancer cell lines, highlighting structure-activity relationships that guide future drug design .

Evaluation of Enzyme Inhibitors

In another study assessing enzyme inhibition, several oxadiazole derivatives were tested for AChE and BChE inhibition using Ellman's method. The findings revealed that some compounds exhibited dual inhibition capabilities, making them suitable candidates for further development in neuropharmacology .

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives containing the 1,2,4-oxadiazole structure exhibit notable anticancer properties. These compounds can inhibit tumor growth through mechanisms such as antiangiogenesis and cytotoxicity against various cancer cell lines.

Case Studies on Anticancer Activity

  • Mechanism of Action : Studies indicate that oxadiazole derivatives can downregulate Vascular Endothelial Growth Factor (VEGF) and inhibit translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), both critical in cancer progression.

    Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives
    Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
    Compound AHeLa15Antiangiogenic
    Compound BMCF720Cytotoxicity
    Compound CA54912Microtubule Depolymerization

Enzyme Inhibition

The potential of (E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one as an enzyme inhibitor has been explored extensively. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases such as Alzheimer's.

Evaluation of Enzyme Inhibitors

Research indicates that oxadiazole derivatives exhibit moderate inhibition with reported IC50 values ranging from 12.8 to 99.2 µM for AChE.

Table 2: Inhibition Potency Against AChE and BChE

Compound NameAChE IC50 (µM)BChE IC50 (µM)
Compound D3055
Compound E45>100
Compound F2075

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Compounds featuring piperazine and oxadiazole functionalities have shown promising results as antibacterial agents.

Study on Antimicrobial Activity

Synthesized derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition.

類似化合物との比較

Table 1: Structural and functional comparison of analogous compounds.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups:

  • The 2-chlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 2-ethoxyphenyl (electron-donating) and 4-fluorophenyl (moderately electron-withdrawing) groups in analogs. This may enhance electrophilic reactivity and binding to electron-rich biological targets .
  • The trifluoromethyl group on the oxadiazole ring further increases lipophilicity and metabolic stability relative to the bis-fluorophenyl or furan substituents .

Piperazine Functionalization: The pyridinyl-oxadiazole moiety in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible bis-fluorophenyl or furan groups in analogs. This rigidity may improve selectivity for enzymes with flat binding pockets .

Enone vs. Enol Configuration: The enone group (C=O) in the target compound and the third analog differs from the enol (C-OH) in the second analog. Enones are more reactive toward nucleophilic addition, which could influence prodrug design or metabolic pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。